molecular formula C10H16BrN3O2 B13506947 tert-Butyl ((4-bromo-1-methyl-1H-pyrazol-3-yl)methyl)carbamate

tert-Butyl ((4-bromo-1-methyl-1H-pyrazol-3-yl)methyl)carbamate

Cat. No.: B13506947
M. Wt: 290.16 g/mol
InChI Key: WRZMHXWRCZNOCQ-UHFFFAOYSA-N
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Description

Tert-butyl N-[(4-bromo-1-methyl-1H-pyrazol-3-yl)methyl]carbamate is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is particularly interesting due to its potential use as a pharmaceutical intermediate, especially in the synthesis of anticancer drugs like Lorlatinib .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(4-bromo-1-methyl-1H-pyrazol-3-yl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a brominated pyrazole derivative. One common method includes the use of palladium-catalyzed cross-coupling reactions. For instance, tert-butyl carbamate can be reacted with various aryl halides in the presence of a palladium catalyst and a base like cesium carbonate in a solvent such as 1,4-dioxane .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar palladium-catalyzed processes due to their efficiency and scalability. The use of continuous flow reactors could also be explored to enhance the production yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[(4-bromo-1-methyl-1H-pyrazol-3-yl)methyl]carbamate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyrazole ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.

Scientific Research Applications

Tert-butyl N-[(4-bromo-1-methyl-1H-pyrazol-3-yl)methyl]carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl N-[(4-bromo-1-methyl-1H-pyrazol-3-yl)methyl]carbamate is not well-documented. as a pharmaceutical intermediate, it likely interacts with specific molecular targets and pathways involved in cancer cell proliferation and survival. The exact molecular targets and pathways would depend on the final drug product synthesized from this intermediate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl N-[(4-bromo-1-methyl-1H-pyrazol-3-yl)methyl]carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its role as an intermediate in the synthesis of anticancer drugs highlights its importance in medicinal chemistry.

Properties

Molecular Formula

C10H16BrN3O2

Molecular Weight

290.16 g/mol

IUPAC Name

tert-butyl N-[(4-bromo-1-methylpyrazol-3-yl)methyl]carbamate

InChI

InChI=1S/C10H16BrN3O2/c1-10(2,3)16-9(15)12-5-8-7(11)6-14(4)13-8/h6H,5H2,1-4H3,(H,12,15)

InChI Key

WRZMHXWRCZNOCQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NN(C=C1Br)C

Origin of Product

United States

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